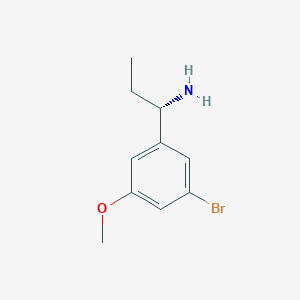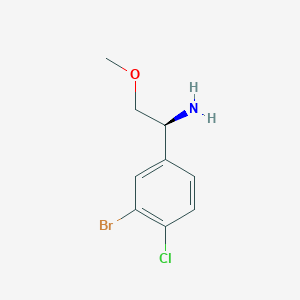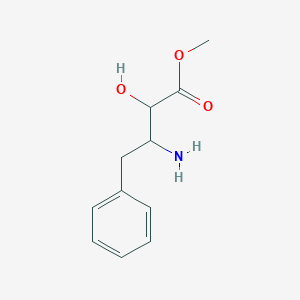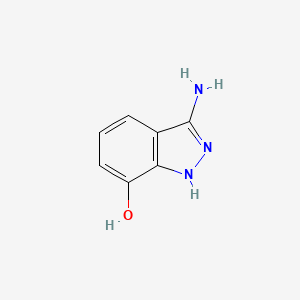
3-Amino-1H-indazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 3-position and a hydroxyl group at the 7-position makes this compound a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a catalyst can lead to the formation of this compound . Another method involves the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free and catalyst-free conditions are often explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various alkylated or acylated products .
Scientific Research Applications
3-Amino-1H-indazol-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 3-Amino-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by affecting the p53/MDM2 pathway and inhibiting Bcl2 family members . This leads to the activation of caspases and the subsequent execution of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-indazole-1-carboxamide: Known for its antiproliferative activity against cancer cells.
3-Amino-1H-indazole-1-carboxylic acid: Another derivative with potential biological activities.
1H-indazole-3-amine: A closely related compound with similar chemical properties.
Uniqueness
3-Amino-1H-indazol-7-ol stands out due to the presence of both an amino group and a hydroxyl group, which confer unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-1H-indazol-7-ol |
InChI |
InChI=1S/C7H7N3O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H3,8,9,10) |
InChI Key |
OPFWRHRDSQGVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


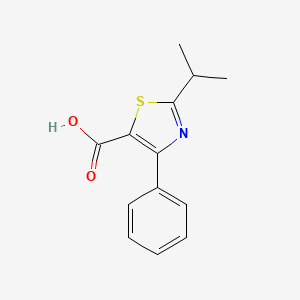
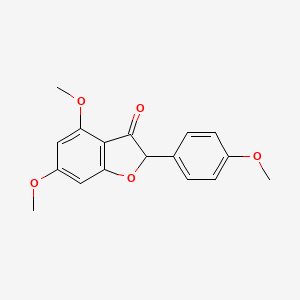
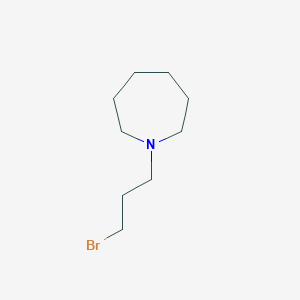
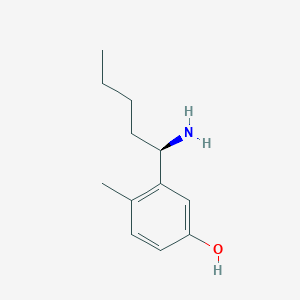
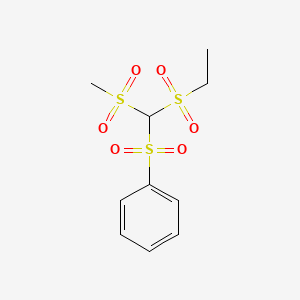
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
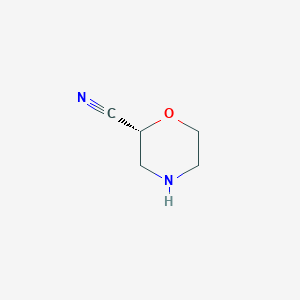
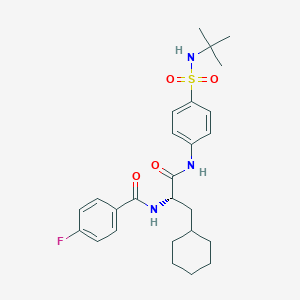
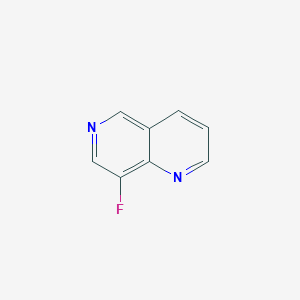
![3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride](/img/structure/B12973226.png)
